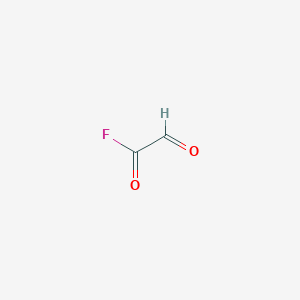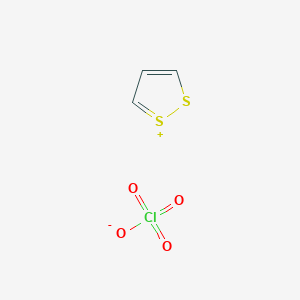![molecular formula C16H14N2O3 B14620906 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate CAS No. 58586-46-2](/img/structure/B14620906.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The presence of the methoxy group (-OCH₃) and the prop-2-enoate moiety further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate typically involves the diazotization of 4-methoxyaniline followed by coupling with phenyl prop-2-enoate. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenyl prop-2-enoate in an alkaline medium, usually sodium hydroxide (NaOH), to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic
Eigenschaften
CAS-Nummer |
58586-46-2 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C16H14N2O3/c1-3-16(19)21-15-10-6-13(7-11-15)18-17-12-4-8-14(20-2)9-5-12/h3-11H,1H2,2H3 |
InChI-Schlüssel |
JXFPPZHXLGRANI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


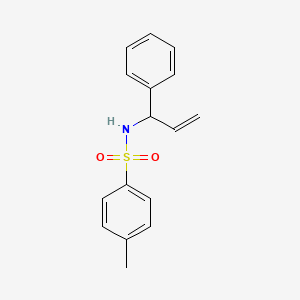
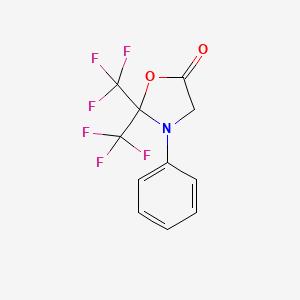
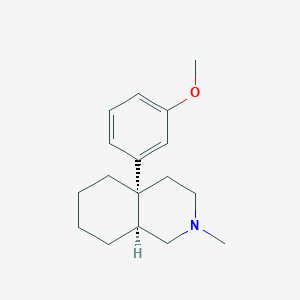
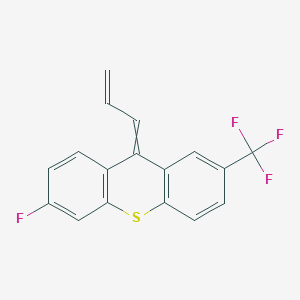
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
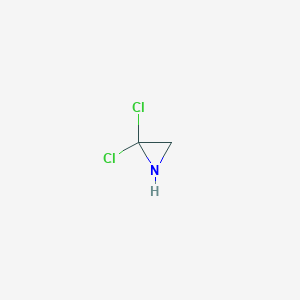


![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
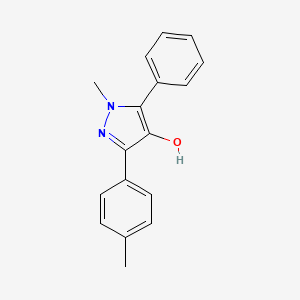

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
